REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])=[N:5][CH:6]=[CH:7][CH:8]=1.Cl.[C:18](Cl)(Cl)=[S:19]>>[F:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:9]1[C:4]2=[N:5][CH:6]=[CH:7][CH:8]=[C:3]2[NH:2][C:18]1=[S:19] |f:0.1|
|
Name
|
3-Amino-2-(2-fluoroanilino)pyridine hydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C(=NC=CC1)NC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring 3 hours the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is clarified by filtration
|
Type
|
CUSTOM
|
Details
|
The product separates and is recrystallized from methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N1C(NC=2C1=NC=CC2)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |